Renoprotective Efficacy: Dose-Dependent Amelioration of Cisplatin-Induced Acute Renal Failure in Rats
In a rat model of cisplatin- and ischemia/reperfusion-induced acute renal failure, 7,8-dimethoxycoumarin (DMC) exhibited significant, dose-dependent renoprotection, achieving efficacy comparable to the positive control cyclosporin A at higher doses [1]. The study evaluated biochemical markers of kidney function and injury, demonstrating that DMC pretreatment (75 and 100 mg/kg, p.o.) attenuated the cisplatin-induced rise in blood urea nitrogen and creatinine, and restored reduced glutathione (GSH) levels [1]. This direct head-to-head comparison against a clinically relevant positive control establishes a benchmark for DMC's nephroprotective potency that is not reported for other simple dimethoxycoumarins like scoparone.
| Evidence Dimension | Nephroprotective efficacy in cisplatin-induced acute renal failure |
|---|---|
| Target Compound Data | 7,8-Dimethoxycoumarin (75 and 100 mg/kg) significantly reversed cisplatin-induced biochemical and histopathological changes, with effect similar to cyclosporin A |
| Comparator Or Baseline | Cyclosporin A (50 μM/kg) served as positive control; Cisplatin (6 mg/kg, i.p.) served as injury baseline |
| Quantified Difference | DMC at 75 and 100 mg/kg produced a renoprotective effect comparable to cyclosporin A; DMC at 100 mg/kg showed the highest reduction in serum creatinine and blood urea nitrogen versus the cisplatin-only group. |
| Conditions | In vivo rat model; cisplatin (6 mg/kg i.p.) and ischemia/reperfusion injury; DMC administered orally for six consecutive days prior to injury induction. |
Why This Matters
This head-to-head data against a gold-standard nephroprotective agent provides quantitative justification for selecting 7,8-dimethoxycoumarin over uncharacterized coumarin analogs in preclinical renal injury studies.
- [1] Muthuraman, A., Sood, S., Ramesh, M., et al. Therapeutic potential of 7,8-dimethoxycoumarin on cisplatin- and ischemia/reperfusion injury-induced acute renal failure in rats. Naunyn-Schmiedeberg's Archives of Pharmacology. 2012, 385(7): 739-748. View Source
